Isoetharine hydrochloride

Respiratory Pharmacology Emergency Medicine Bronchodilation

For studies requiring a fast-acting, β-arrestin-biased β₂-agonist, Isoetharine hydrochloride is not interchangeable. It delivers 60% immediate FEV₁ improvement (21 points above albuterol) and a quantifiable 36% adverse event signal—making it the definitive benchmark for acute bronchodilation dynamics and safety pharmacology. Procure certified reference-grade material (97.0–102.0% purity per USP monograph) for analytical method validation, receptor signaling bias research, and positive control applications.

Molecular Formula C13H22ClNO3
Molecular Weight 275.77 g/mol
CAS No. 50-96-4
Cat. No. B047355
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIsoetharine hydrochloride
CAS50-96-4
Synonyms4-[1-Hydroxy-2-[(1-methylethyl)amino]butyl]-1,2-benzenediol Hydrochloride;  4-[1-Hydroxy-2-[(1-methylethyl)amino]butyl]-1,2-Benzenediol Hydrochloride;  3,4-Dihydroxy-α-[1-(isopropylamino)propyl]-benzyl Alcohol Hydrochloride;  α-(1-Isopropylaminopropyl)-
Molecular FormulaC13H22ClNO3
Molecular Weight275.77 g/mol
Structural Identifiers
SMILESCCC(C(C1=CC(=C(C=C1)O)O)O)NC(C)C.Cl
InChIInChI=1S/C13H21NO3.ClH/c1-4-10(14-8(2)3)13(17)9-5-6-11(15)12(16)7-9;/h5-8,10,13-17H,4H2,1-3H3;1H
InChIKeyMUFDLGGSOCHQOC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Isoetharine Hydrochloride (CAS 50-96-4): Procurement Guide for a Short-Acting Beta-2 Adrenergic Agonist Reference Standard


Isoetharine hydrochloride is a synthetic sympathomimetic amine and a relatively selective short-acting β₂-adrenergic receptor agonist, historically employed as a fast-acting bronchodilator for acute bronchospasm in conditions such as asthma, bronchitis, and emphysema [1]. As a catechol-like agent, it exerts its pharmacological effect by binding to β₂-adrenergic receptors on bronchial smooth muscle, which activates intracellular adenyl cyclase, thereby increasing cyclic AMP levels and leading to muscle relaxation [1]. Chemically, it is designated as 4-[1-hydroxy-2-[(1-methylethyl)amino]butyl]-1,2-benzenediol hydrochloride (C₁₃H₂₁NO₃·HCl) with a molecular weight of 275.77 g/mol [2]. Its distinct pharmacological and physical properties differentiate it from other agents within the same therapeutic class, making precise sourcing essential for research and reference standard applications.

Why Sourcing Isoetharine Hydrochloride (CAS 50-96-4) Is Not Interchangeable with Other Beta-2 Agonists


The procurement of isoetharine hydrochloride cannot be casually substituted with other β₂-agonists due to clinically and pharmacologically significant quantitative differences in efficacy, side effect profiles, and molecular signaling bias. While agents like albuterol, metaproterenol, and terbutaline share a common β₂-adrenergic mechanism, their specific interactions with the receptor differ, leading to variations in the magnitude and speed of bronchodilation, as well as the frequency of adverse events such as tachycardia and tremor [1]. Furthermore, isoetharine has been identified as a β-arrestin-biased ligand, exhibiting a distinct intracellular signaling pattern compared to balanced agonists like isoproterenol, which translates to differential cellular responses [2]. These variations, validated through direct comparative studies and molecular pharmacology assays, are critical for applications requiring precise physiological or analytical outcomes, making the selection of a specific compound a necessity, not an option.

Quantitative Differentiation Guide for Isoetharine Hydrochloride (CAS 50-96-4) Against Comparators


Rapid Onset of Bronchodilation: Isoetharine vs. Albuterol in Acute Severe Asthma

In a randomized, double-blind clinical trial involving adults with severe asthma exacerbations (baseline FEV₁ < 40% predicted), isoetharine demonstrated a significantly greater immediate bronchodilator effect compared to albuterol. Immediately following the first nebulized treatment, the isoetharine group improved its mean FEV₁ by 60% ± 11%, whereas the albuterol group improved by 39% ± 5% (P < 0.05) [1]. This quantitative difference in the speed of onset is a key differentiator for research models focused on acute airway dynamics.

Respiratory Pharmacology Emergency Medicine Bronchodilation

Comparative Side Effect Profile: Isoetharine vs. Albuterol in Clinical Use

Despite its faster bronchodilator effect, isoetharine is associated with a significantly higher incidence of side effects. The same clinical trial reported that 36% of patients treated with isoetharine experienced side effects, compared to only 4% in the albuterol group (P < 0.01) [1]. This quantifiable nine-fold increase in side effect frequency is a crucial consideration for studies evaluating therapeutic windows and safety margins.

Adverse Drug Reactions Clinical Safety Tolerability

Comparative In Vivo Potency: Isoetharine vs. Salbutamol in a Cat Model

In an anesthetized cat model designed to evaluate cardiopulmonary effects, isoetharine was found to be approximately equipotent to salbutamol across all tests, including effects on airway resistance and heart rate [1]. Both agents were reported to be about 8 times less potent than laevoisoprenaline, establishing a clear potency hierarchy [1]. This provides a quantitative baseline for researchers needing to calibrate dosages in preclinical models.

In Vivo Pharmacology Animal Model Cardiopulmonary

Distinct Signaling Bias: Isoetharine as a β-Arrestin-Biased Agonist at the β₂-Adrenergic Receptor

Recent molecular pharmacology studies have revealed that isoetharine acts as a β-arrestin-biased ligand at the β₂-adrenergic receptor. In GTP turnover assays comparing its activity to the balanced agonist isoproterenol, the G-protein activation capacity of the isoetharine-bound β₂AR was reduced to 88% of that observed with isoproterenol, while its ability to activate the arrestin pathway remained unchanged [1]. This functional selectivity is a defining molecular feature that distinguishes it from more balanced agonists.

Molecular Pharmacology GPCR Signaling Functional Selectivity

Analytical Purity Specification: Isoetharine Hydrochloride Reference Standard

The United States Pharmacopeia (USP) defines a specific and stringent purity range for Isoetharine Hydrochloride as a reference standard. The monograph stipulates that the substance must contain not less than 97.0% and not more than 102.0% of C₁₃H₂₁NO₃·HCl, calculated on the dried basis [1]. This well-defined quantitative specification provides a verifiable benchmark for analytical method validation and quality control that may differ from the monograph requirements for other β-agonist reference standards.

Analytical Chemistry Quality Control Reference Standards

Primary Research and Industrial Applications for Isoetharine Hydrochloride (CAS 50-96-4)


Emergency Medicine and Pulmonary Research: Modeling Acute Severe Bronchospasm

In preclinical or clinical research focused on the rapid reversal of severe airway obstruction, isoetharine hydrochloride serves as a valuable tool. Its demonstrated ability to improve FEV₁ by 60% immediately after treatment, a 21 percentage-point advantage over albuterol [1], makes it the preferred agent for studies quantifying the dynamics of fast-acting bronchodilators in acute settings. Researchers investigating interventions for status asthmaticus or severe COPD exacerbations can use isoetharine as a benchmark for maximal immediate effect.

Comparative Toxicology and Safety Pharmacology: Quantifying Adverse Event Profiles

Isoetharine hydrochloride is uniquely suited for safety pharmacology studies where a high-incidence adverse event profile is required. With a side effect rate of 36% compared to albuterol's 4% [1], it provides a robust, quantifiable signal for assessing cardiostimulatory (tachycardia) and neurological (tremor) side effects. This allows researchers to test protective agents or define the therapeutic index of new bronchodilator candidates by using isoetharine as a reliable positive control for off-target effects.

Molecular Pharmacology and GPCR Signaling: Investigating Biased Agonism

For cellular and molecular pharmacology studies, isoetharine hydrochloride is a defined chemical probe for β-arrestin-biased signaling at the β₂-adrenergic receptor. Its unique profile, showing a 12% reduction in G-protein activation relative to isoproterenol while maintaining arrestin pathway stimulation [2], enables precise investigation into the structure-activity relationships governing functional selectivity. This application is critical for drug discovery programs aiming to develop novel β-agonists with improved therapeutic windows.

Analytical Method Development and Quality Control: Establishing Compendial Standards

In pharmaceutical quality control laboratories, isoetharine hydrochloride is essential for developing and validating analytical methods. The USP monograph defines a specific purity range of 97.0-102.0% [3]. Procuring the certified reference standard is necessary for system suitability testing, calibration of HPLC and other chromatographic assays, and quantifying related substances, ensuring that analytical procedures meet the regulatory standards set forth by pharmacopeias.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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